(5R)-5-Trifluoromethyl-L-proline
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Overview
Description
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, the synthesis can involve multiple steps including protection, functional group interconversion, and introduction of the trifluoromethyl group.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Trifluoromethylation Reactions: Various methods such as Umemoto's reagents, trifluoromethyl phenyl sulfone, or radical trifluoromethylation can be employed to introduce the trifluoromethyl group.
Industrial Production Methods:
Batch Production: Typically involves the use of large reactors and controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: Offers advantages in terms of scalability and efficiency, with precise control over reaction parameters.
Types of Reactions:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of the carboxylic acid group to alcohols or amines.
Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Employing reducing agents such as lithium aluminum hydride or borane.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Binding to enzymes, receptors, or other biological macromolecules.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group.
Trifluoromethylated Pyrrolidines: Other trifluoromethylated derivatives with different substitution patterns.
Uniqueness:
The presence of the trifluoromethyl group enhances the compound's stability and biological activity compared to its non-fluorinated counterparts.
This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C6H8F3NO2 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 |
InChI Key |
SWUGLMJWGYDVDN-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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